Vat Green 3
Description
Historical Development and Significance of Vat Dyes
The story of vat dyes is a rich narrative that spans millennia, tracing the evolution of dyeing technology from ancient natural practices to sophisticated synthetic chemistry. p2infohouse.org These dyes are named for the "vatting" process, a method of solubilization that has been used for centuries. p2infohouse.org
The use of vat dyes dates back thousands of years, with indigo (B80030), derived from plants of the Indigofera species, being one of the most prominent examples. p2infohouse.org For centuries, natural dyes like indigo and Tyrian purple (a brominated indigo derivative from shellfish) were highly valued, though their extraction was labor-intensive and their availability was limited by environmental factors. p2infohouse.org The fundamental chemistry of vat dyeing involves the reduction of the water-insoluble pigment in an alkaline solution (the "vat") to a soluble "leuco" form, which has an affinity for fibers like cotton. p2infohouse.org After the fiber is impregnated, it is exposed to air, which oxidizes the leuco dye back to its original insoluble, colored form, trapping it within the fiber. p2infohouse.org
This process imparts exceptional fastness properties, making vat-dyed textiles highly resistant to washing, light, and chemical agents like bleach. fibre2fashion.com These qualities have ensured the enduring industrial relevance of vat dyes, particularly for applications requiring high durability, such as workwear, military uniforms, and outdoor furnishings. While initially used for natural fibers like cotton, wool, and linen, their application has expanded to include rayon and other cellulosic fibers. metrochemgroup.commfa.org
The modern era of vat dyes began with the rise of synthetic organic chemistry in the 19th century. A pivotal moment was the first synthesis of indigo by Adolf von Baeyer in 1880, which laid the groundwork for the industrial production that would eventually replace the natural extract. mfa.orgdyestuffscn.com
A truly significant breakthrough occurred in 1901 when René Bohn, a chemist at BASF, synthesized Indanthrene (later C.I. Vat Blue 4) from 2-aminoanthraquinone (B85984). fibre2fashion.comfibre2fashion.com This was the first synthetic vat dye not based on the indigo structure and marked the birth of the high-performance anthraquinone (B42736) vat dyes. fibre2fashion.com Bohn's discovery, which initially sought to create a dye combining the properties of alizarin (B75676) and indigo, opened up a major new field of dye chemistry. This innovation spurred the development of a wide range of vat dyes with superior fastness properties compared to indigo, including yellows, oranges, and greens. dyestuffscn.com By the 1930s, a comprehensive color palette of vat dyes was available. dyestuffscn.com Further advancements included the development of new manufacturing processes, such as the production of anthraquinone from readily available materials like naphthalene (B1677914) and benzene, which enabled large-scale domestic production in countries like the United States. fibre2fashion.com
Evolution of Vat Dye Chemistry and Industrial Relevance
Classification and Structural Characteristics of Vat Dyes Relevant to Vat Green 3
Vat dyes are broadly classified based on their chemical structure, which dictates their color, properties, and application methods. ritan-chemical.com this compound belongs to the most important and largest class of these dyes.
The primary structural feature common to all vat dyes is the presence of one or more pairs of conjugated carbonyl (C=O) groups within a large, planar, aromatic ring system. p2infohouse.orgemperordye.com These dyes are inherently insoluble in water due to the absence of water-solubilizing groups in their molecular structure. emperordye.com The application process hinges on the reversible reduction of these carbonyl groups to their soluble leuco form in an alkaline medium, typically using a reducing agent like sodium dithionite (B78146). cottoninc.com
This compound is a member of the anthraquinonoid class of vat dyes. This class is derived from anthraquinone, a polycyclic aromatic quinone. The majority of vat dyes, known for their excellent fastness, belong to this group. cottoninc.com
| Class | Core Chemical Structure | General Characteristics | Examples |
|---|---|---|---|
| Anthraquinonoid Dyes | Based on Anthraquinone | Offers a wide range of colors (red, violet, green, etc.) with superior light and wash fastness. ritan-chemical.comcottoninc.com This is the largest and most important group of vat dyes. | This compound, Vat Blue 4 (Indanthrene), Vat Red 13 |
| Indigoid Dyes | Based on Indigo | Primarily blue shades. Includes natural indigo and its synthetic counterparts. Generally have lower fastness compared to anthraquinonoid dyes. p2infohouse.orgcottoninc.com | Vat Blue 1 (Indigo) |
| Carbazol Derivatives | Contain a Carbazole ring system integrated with anthraquinone structures | Used for specific shades like browns and olives. | Vat Brown 1 |
Scope and Research Imperatives for this compound in Contemporary Chemistry
While the synthesis of new vat dyes has slowed, research focus has shifted towards optimizing production methods, improving application processes, and exploring novel applications for existing dyes like this compound. sdc.org.uk Current research imperatives are heavily influenced by the global push for environmental sustainability and the development of advanced materials.
Recent scientific studies have investigated this compound in the context of environmental remediation. Research has focused on its removal from industrial wastewater through methods like coagulation-flocculation using both chemical and natural coagulants. researchgate.net Furthermore, its degradation via advanced oxidation processes, such as photocatalysis using titanium dioxide (TiO2), has been explored as a means to treat textile effluents containing this persistent dye. researchgate.netresearchgate.net These studies are critical for mitigating the environmental impact of the textile industry.
Another significant area of research is the chemical recycling of textiles. Studies have examined the behavior of vat dyes, including a brilliant green, during the dissolution and spinning of dyed cotton waste into new man-made cellulose (B213188) fibers. The ability to recycle both the fiber and the colorant would represent a major step towards a circular economy in the textile sector. The thermal stability and robust nature of anthraquinone dyes like this compound make them interesting candidates for such processes.
| Property | Value/Description | Source |
|---|---|---|
| C.I. Name | This compound | |
| C.I. Number | 69500 | |
| Chemical Class | Anthraquinone | |
| Molecular Formula | C₃₁H₁₅NO₃ | researchgate.net |
| Molecular Weight | 449.46 g/mol | researchgate.net |
| CAS Registry Number | 3271-76-9 | |
| Physical Appearance | Deep green / Dark gray-green powder | |
| Solubility | Insoluble in water and ethanol (B145695); soluble in pyridine. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
27-hydroxy-16-azaoctacyclo[18.10.2.02,15.05,14.07,12.017,31.021,26.028,32]dotriaconta-1,3,5(14),7,9,11,15,17(31),18,20(32),21,23,25,27,29-pentadecaene-6,13-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H15NO3/c33-29-19-6-2-1-5-15(19)16-13-14-24-26-17(9-11-22(29)25(16)26)18-10-12-23-27(28(18)32-24)31(35)21-8-4-3-7-20(21)30(23)34/h1-14,33H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JERMRPUPFAXARG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2O)C=CC5=C6C=CC7=C(C6=NC(=C54)C=C3)C(=O)C8=CC=CC=C8C7=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062944 | |
| Record name | Anthra[2,1,9-mna]naphth[2,3-h]acridine-5,10,15(16H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3271-76-9, 1328-45-6 | |
| Record name | C.I. Vat Green 3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003271769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthra[2,1,9-mna]naphth[2,3-h]acridine-5,10,15(16H)-trione | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Anthra[2,1,9-mna]naphth[2,3-h]acridine-5,10,15(16H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Anthra[2,1,9-mna]naphth[2,3-h]acridine-5,10,15(16H)-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.907 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Anthra[2,1,9-mna]naphth[2,3-h]acridine-5,10,15(16H)-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.661 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis Methodologies and Process Optimization for Vat Green 3
Traditional Synthetic Pathways for Vat Green 3 and Related Anthraquinoid Vat Dyes
The traditional synthesis of this compound is a two-stage process that begins with the creation of an intermediate anthrimide (B1580620), followed by a cyclization step. justia.com The primary raw materials are 3-bromobenzanthrone (B182157) and 1-aminoanthraquinone (B167232).
The first stage is a condensation reaction, historically conducted as a solid-phase reaction or in a high-boiling inert solvent like naphthalene (B1677914). In this step, 3-bromobenzanthrone and 1-aminoanthraquinone are heated in the presence of an acid-binding agent, such as sodium carbonate, and a copper-based catalyst, like copper oxide. google.com This produces an intermediate known as 3-(1-anthraquinonylamino)-benzanthrone, an anthrimide.
The second stage involves the cyclization of the anthrimide to form the final dye molecule. This is typically achieved through an alkali fusion process. The anthrimide is heated in a mixture of potassium hydroxide (B78521) and a high-boiling point alcohol, such as isobutanol or butanol. guidechem.com This harsh, high-temperature reaction causes the formation of a new carbocyclic ring, yielding the complex polycyclic structure of this compound. The resulting product is then isolated, filtered, washed, and dried. guidechem.com
This traditional pathway is characteristic of many complex anthraquinonoid vat dyes, which often involve the fusion of multiple aromatic units through condensation and cyclization reactions under severe conditions. For instance, the synthesis of Indanthrone (C.I. Vat Blue 4) involves the alkali fusion of 2-aminoanthraquinone (B85984) at high temperatures. These methods, while effective, are often plagued by issues such as incomplete reactions in solid-state fusions, high energy consumption, and the use of hazardous materials.
Innovations in Synthetic Strategies for Enhanced Efficiency and Yield
To address the shortcomings of traditional methods, several innovations have been developed to enhance the efficiency, yield, and quality of this compound production. A significant area of improvement has been the move from solid-phase or molten-state reactions to solvent-based systems for the initial condensation step.
One innovative approach involves dissolving 3-bromobenzanthrone and 1-aminoanthraquinone in an organic solvent for the condensation reaction. This ensures better mixing and more uniform heating, leading to a more complete reaction and a higher quality intermediate product compared to the traditional solid-phase method, which often suffers from incomplete reactions.
Further process optimization has focused on the cyclization step. Instead of using low-boiling-point alcohols like butanol, which are volatile and difficult to recover, newer methods employ high-boiling, less toxic solvents. A patented method utilizes a triethylene glycol alkaline solution for the ring-closure reaction. google.com This approach not only avoids the environmental pollution associated with volatile solvents but also allows for better temperature control (around 150°C), leading to a more consistent product. google.com Another patented process describes carrying out the cyclization by heating the anthrimide with a caustic alkali in a substantially solid form while subjecting the mixture to attrition and mechanical grinding, which can be performed at temperatures between 150°C and 250°C.
These modernized strategies result in a dye with bright color and excellent fastness properties while simplifying the technology and reducing production costs and environmental impact. google.com
Green Chemistry Principles in this compound Synthesis
The push for sustainability in chemical manufacturing has led to the application of green chemistry principles to the synthesis of this compound and other dyes. These efforts focus on using safer solvents, developing catalytic systems, and implementing manufacturing practices that minimize waste.
Eco-Compatible Solvent Systems and Catalysis
A key aspect of greening the synthesis of this compound is the replacement of hazardous solvents. Traditional synthesis often used nitrobenzene, a toxic and environmentally harmful solvent. google.com Patented innovations have introduced the use of triethylene glycol as a solvent for the cyclization step, which is a more environmentally benign alternative. google.com Similarly, for related dyes, ethanol (B145695) has been proposed as a low-boiling-point solvent that can improve product yield and reduce the energy consumption associated with solvent recovery. The use of deep eutectic solvents (DESs), which are non-toxic, biodegradable, and recyclable, is also being explored as a green alternative to traditional organic solvents in various chemical processes.
In the area of catalysis, while traditional methods rely on copper compounds, research into greener catalytic systems is ongoing. For some anthraquinone (B42736) dye syntheses, boric acid has been used as a catalyst, which can offer a less toxic alternative to heavy metal catalysts. The development of biocatalysts, such as enzymes, also represents a promising frontier for making dye synthesis more sustainable by enabling reactions under milder conditions and reducing toxic by-products.
Sustainable Manufacturing Practices and By-product Utilization
Sustainable manufacturing practices aim to reduce waste and energy consumption. The shift from volatile solvents like butanol to recyclable, high-boiling solvents like triethylene glycol in this compound synthesis is a prime example of a more sustainable practice that reduces emissions and waste streams. google.com Some processes are designed to allow for the recycling of the closed-loop mother liquor, further alleviating environmental pressure.
Furthermore, there is a growing focus on the utilization of by-products from dye production. For example, a patented method describes the use of waste residues from 1-aminoanthraquinone production to manufacture a separate yellow dye. This approach converts waste into a valuable commodity, eliminates the need for disposal, and aligns with the principles of a circular economy. Similarly, another process innovation involves recycling the mother liquor from the production of a blue dye to use in the ring-closure step for an olive-colored dye, significantly reducing raw material costs and waste emissions. These strategies exemplify how by-product valorization can contribute to more sustainable and economically viable dye manufacturing.
Data Tables
Table 1: Key Chemical Compounds in this compound Synthesis
| Compound Name | Other Names | CAS Number | Molecular Formula | Role in Synthesis |
| This compound | C.I. 69500, Vat Olive Green B | 3271-76-9 | C₃₁H₁₅NO₃ | Final Product |
| 1-Aminoanthraquinone | --- | 117-79-3 | C₁₄H₉NO₂ | Starting Material |
| Benzanthrone | --- | 82-05-3 | C₁₇H₁₀O | Precursor to 3-bromobenzanthrone |
| 3-Bromobenzanthrone | --- | 81-96-9 | C₁₇H₉BrO | Starting Material |
| 3-(1-Anthraquinonylamino)-benzanthrone | Anthrimide Intermediate | Not Available | C₃₁H₁₇NO₃ | Intermediate Product |
| Potassium Hydroxide | Caustic Potash | 1310-58-3 | KOH | Reagent for Alkali Fusion (Cyclization) |
| Sodium Carbonate | Soda Ash | 497-19-8 | Na₂CO₃ | Acid-binding Agent |
| Copper (II) Oxide | Cupric Oxide | 1317-38-0 | CuO | Catalyst |
| Triethylene Glycol | TEG | 112-27-6 | C₆H₁₄O₄ | "Green" Solvent for Cyclization |
| Butanol | n-Butyl alcohol | 71-36-3 | C₄H₁₀O | Traditional Solvent for Cyclization |
Source: , google.com, , guidechem.com
Table 2: Comparison of Synthesis Strategies for this compound
| Feature | Traditional Pathway | Innovative Pathway | Green Chemistry Approach |
| Condensation Step | Solid-phase or molten state reaction. | Reaction in an organic solvent for better control. | Use of less toxic, recyclable solvents. google.com |
| Key Solvents | Naphthalene, Butanol, Isobutanol. guidechem.com | Triethylene Glycol. google.com | Ethanol, Deep Eutectic Solvents (DESs). |
| Cyclization Method | High-temperature alkali fusion with KOH in alcohol. | Controlled reaction in triethylene glycol alkaline solution. google.com | Biocatalysis, electrochemical reduction. |
| Catalyst | Copper (II) Oxide. | Copper (II) Oxide, other proprietary catalysts. google.com | Boric Acid, Enzymes. |
| Efficiency/Yield | Often incomplete reactions and lower quality. | Higher yield and improved product quality. | High atom economy, reduced by-products. |
| Environmental Impact | High energy use, volatile/toxic solvents (e.g., nitrobenzene), difficult to recover solvents. google.com | Reduced pollution, less toxic solvents, lower production cost. google.com | Minimal waste, use of renewable feedstocks, biodegradable solvents, safer reagents. |
Source: , google.com, , , , guidechem.com, , ,
Environmental Impact and Remediation Strategies for Vat Green 3
Ecotoxicological Assessment of Vat Green 3 in Aquatic and Terrestrial Ecosystems
The release of this compound into water bodies is undesirable not only for aesthetic reasons but also because the dye and its byproducts can be toxic to aquatic life. The presence of such dyes in aquatic ecosystems can be harmful to organisms and may pose health risks to humans through the contamination of agricultural and fishery products.
Phytotoxicity, Cytotoxicity, and Genotoxicity Studies
This compound has been identified as phytotoxic, cytotoxic, and genotoxic. The discharge of effluents containing dyes can lead to significant damage to living organisms due to their genotoxic, mutagenic, and cytotoxic properties. While the decolorization of dyes is a primary goal of wastewater treatment, it does not guarantee detoxification. In some cases, the metabolites resulting from the degradation process can be more toxic than the original dye molecule. For instance, the degradation products of some dyes have been shown to cause cell death in the meristematic cells of Allium cepa.
Phytotoxicity tests are crucial for ecotoxicological assessments, as plants form the foundation of both terrestrial and aquatic ecosystems. The seed germination and root elongation test is a common method to evaluate the phytotoxicity of chemicals. Studies have shown that some textile dyes can be released into surface waters or enter terrestrial systems, impacting plant life.
The cytotoxicity of dyes and their degradation products is another area of concern. Research has utilized various cell lines, including human cells, to assess the toxic effects of these compounds. For example, the synthetic dye malachite green has demonstrated dose-dependent cytotoxicity in different mammalian cell lines, inducing apoptosis at lower concentrations and necrosis at higher concentrations.
Genotoxicity assays, such as the micronucleus test and the comet assay, are employed to evaluate the potential of a substance to damage genetic material. this compound has been shown to have a genotoxic profile, causing an increase in micronuclei, nucleoplasmic bridges, nuclear buds, and DNA fragmentation in tested cell lines.
Effects on Aquatic Organisms and Ecosystem Health
This compound is known to be extremely toxic to several aquatic organisms. The presence of dyes in aquatic environments can reduce the penetration of sunlight, which in turn hinders the photosynthetic activity of aquatic plants and can lead to a decrease in dissolved oxygen levels.
Toxicity of this compound to Aquatic Organisms:
| Organism | Effect | Concentration | Reference |
| Daphnia similis | EC50 (48-hour) | 6.9 mg/L | |
| Pseudokirchneriella subcapitata | IC50 | 0.5 mg/L | |
| Zebrafish (Danio rerio) embryos | Sublethal effects (yolk sac edema) | Not specified |
*EC50: The concentration of a substance that causes a specific effect in 50% of the test population. *IC50: The concentration of a substance that inhibits a specific biological or biochemical function by 50%.
Studies on zebrafish embryos have revealed that while this compound did not cause significant mortality at early stages, it did lead to sublethal effects such as yolk sac edema in the larvae. It is important to note that even after wastewater treatment processes like the Photo-Fenton method, the resulting byproducts of this compound degradation can be more toxic than the original dye. This highlights the necessity of assessing the toxicity of treated effluents before their discharge into the environment.
Advanced Degradation and Decolorization Technologies for this compound in Wastewater
The stable and complex structure of this compound makes it resistant to conventional wastewater treatment methods. Therefore, advanced technologies are required for its effective degradation and decolorization. These technologies can be broadly categorized into physical, chemical, and biological methods. While chemical methods like advanced oxidation processes (AOPs) have shown effectiveness, they can be costly and generate secondary pollutants. Biological approaches are gaining attention as a more environmentally friendly and cost-effective alternative.
Biological Remediation Approaches
Biological treatment methods utilize microorganisms such as bacteria, fungi, and algae to break down and decolorize dyes. uminho.pt These methods are advantageous due to their lower operational costs, minimal sludge production, and the potential for complete mineralization of the dye into non-toxic substances.
Microorganisms employ various enzymatic pathways to degrade complex organic molecules like this compound. The primary mechanism involves the secretion of extracellular enzymes that can break down the dye's structure. uminho.pt
Key enzymes involved in the microbial degradation of dyes include:
Laccases: These copper-containing enzymes have a broad substrate specificity and can oxidize a wide range of aromatic compounds, including anthraquinone (B42736) dyes. uminho.pt
Peroxidases: These enzymes, such as lignin (B12514952) peroxidase and manganese peroxidase, also play a significant role in the degradation of recalcitrant organic pollutants.
Azoreductases: While more specific to azo dyes, these enzymes can be involved in the initial breakdown steps of other dye types under certain conditions. uminho.pt
The degradation process often occurs in a stepwise manner. For instance, under anaerobic conditions, the initial breakdown of the dye molecule may occur, followed by further degradation of the resulting aromatic amines under aerobic conditions. ijcmas.com The efficiency of microbial degradation is influenced by several factors, including pH, temperature, dye concentration, and the presence of co-substrates. uminho.pt
Biotransformation refers to the conversion of a substance into another chemical form by a living organism. ijcmas.com In the context of dye remediation, the goal is to transform the toxic dye molecule into non-toxic or less toxic metabolites.
The detoxification process is a critical aspect of bioremediation. It is essential to not only decolorize the wastewater but also to ensure that the final effluent is not harmful to the environment. Studies have shown that while some microbial treatments effectively decolorize dye wastewater, the resulting metabolites can sometimes be more toxic than the parent compound. Therefore, toxicity assessments of the treated water are crucial.
Successful biotransformation and detoxification have been demonstrated for various dyes. For example, aerobic bacterial granules have been shown to effectively biotransform and detoxify the anthraquinone dye Reactive Blue 4. The resulting metabolites were found to be non-toxic in phytotoxicity, cytotoxicity, and genotoxicity assays. Similarly, laccase from Trametes hirsuta has been used to biodegrade and biodetoxify batik dye wastewater, with assessments showing the treated water to be non-toxic to Vigna radiata and pathogenic bacteria.
Development of Bacterial Consortia for Enhanced Decolorization
Chemical and Physical-Chemical Treatment Methods
In addition to biological methods, various chemical and physical-chemical processes are being explored for the removal of this compound from aqueous solutions.
Photocatalytic degradation is an advanced oxidation process that utilizes semiconductor catalysts, such as titanium dioxide (TiO₂), to break down organic pollutants under light irradiation. This method has been investigated for the degradation of this compound. The process involves the generation of highly reactive hydroxyl radicals that can mineralize the complex dye molecules into simpler, non-toxic compounds like CO₂ and H₂O.
The efficiency of photocatalysis can be enhanced by using modified catalysts. One such example is ferrihydrite-modified diatomite, which has been used in conjunction with TiO₂ for the photodegradation of this compound. Diatomite, a naturally occurring siliceous rock, serves as a low-cost co-adsorbent. Modifying diatomite with ferrihydrite can increase the specific surface area and enhance the photocatalytic activity. In one study, a ferrihydrite-modified diatomite material (DMF1) combined with TiO₂ under UV light achieved a color removal of about 97% for this compound at a pH of 4. Another novel catalyst, a calcined ferrihydrite-modified diatomite (FMD3X6), demonstrated up to 92% degradation of this compound within one hour at a pH of 10 under UVA light irradiation.
The kinetics of photocatalytic degradation are significantly influenced by several operational parameters:
pH: The pH of the solution affects the surface charge of the photocatalyst and the formation of hydroxyl radicals. For the photocatalytic degradation of this compound using a ferrihydrite-modified diatomite and TiO₂ mixture, it was found that the degradation efficiency is pH-dependent, with a notable removal of 97% at a pH of 4. In another study using a different ferrihydrite-modified diatomite with TiO₂, a high removal of about 93% was observed at a pH of 10. For the degradation of a similar dye, Vat Green 8, using anatase TiO₂, an increase in pH led to increased degradation, with an optimum pH of 9.
Catalyst Concentration: The concentration of the photocatalyst is a crucial factor. An increase in catalyst dosage generally leads to a higher degradation rate due to the increased availability of active sites. However, beyond an optimal concentration, the efficiency may decrease due to light scattering and agglomeration of catalyst particles. For the degradation of Vat Red 13, a similar vat dye, the degradation percentage increased with the catalyst dose, with an optimum dose of 4 mg.
Dye Concentration: The initial concentration of the dye also plays a significant role. At low concentrations, the degradation rate is typically higher. As the dye concentration increases, the degradation efficiency may decrease because more dye molecules compete for the limited active sites on the catalyst surface. Furthermore, at higher concentrations, the dye molecules themselves can absorb a significant amount of light, reducing the photons reaching the catalyst surface.
Optimizing the reaction parameters is essential to achieve the maximum removal efficiency of this compound. This involves systematically varying the pH, catalyst concentration, and initial dye concentration to find the conditions that yield the highest degradation rate. For instance, in the degradation of Vat Green 8, the maximum color removal of 99% was achieved at an optimal pH of 9, a catalyst dose of 1 mg/L, a dye concentration of 12.5 mg/L, and an irradiation time of 90 minutes. Similarly, for the degradation of this compound with a specific ferrihydrite-modified diatomite and TiO₂ catalyst, a 97% removal was achieved at a pH of 4 with a dye concentration of 20 mg/L and 0.02 g of TiO₂. The use of response surface methodology (RSM) is a statistical approach that can be employed to efficiently determine the optimal conditions for multiple interacting parameters.
Coagulation-flocculation is a widely used and cost-effective method for treating textile wastewater. This process involves the addition of coagulants that destabilize the colloidal dye particles, leading to the formation of larger flocs that can be easily removed by sedimentation.
The removal of this compound from aqueous solutions has been successfully demonstrated using both chemical and natural coagulants. A study evaluated the effectiveness of ferric chloride (FeCl₃), aluminum chloride (AlCl₃), and a natural coagulant derived from okra pods. The following table summarizes the optimal conditions and maximum removal efficiencies for each coagulant.
| Coagulant | Optimal pH | Optimal Dosage (mg/L) | Maximum Removal Efficiency (%) | Sludge Volume (mL/L) |
|---|---|---|---|---|
| Ferric Chloride (FeCl₃) | 6 | 400 | 97.261 | 33 |
| Aluminum Chloride (AlCl₃) | 7 | 400 | 94.466 | 20 |
| Okra Pods | 6 | 200 | 92.572 | 3 |
The results indicated that while chemical coagulants achieved slightly higher removal efficiencies, the natural coagulant from okra pods produced significantly less sludge, making it a potentially more environmentally friendly and low-cost alternative. The kinetics of the coagulation-flocculation process for this compound were found to follow pseudo-first-order kinetics.
Coagulation-Flocculation Processes
Efficacy of Chemical Coagulants (e.g., Ferric Chloride, Aluminum Chloride)
The coagulation-flocculation process is a widely applied method for the removal of dyes from textile wastewater. kuleuven.be Among the chemical coagulants, ferric chloride (FeCl₃) and aluminum chloride (AlCl₃) have been systematically evaluated for their effectiveness in removing the dye this compound from aqueous solutions.
Research conducted using jar test experiments to simulate coagulation processes has demonstrated high removal efficiencies for both coagulants under optimized conditions. For ferric chloride, a maximum removal efficiency of 97.261% was achieved at an optimal pH of 6 and a coagulant dosage of 400 mg/L. Similarly, aluminum chloride showed a peak removal efficiency of 94.466%, which was obtained at a pH of 7 and a dosage of 400 mg/L. These results were recorded with an initial this compound dye concentration of 80 mg/L, a mixing speed of 150 rpm, and a settling time of 60 minutes.
| Coagulant | Optimal pH | Optimal Dosage (mg/L) | Maximum Removal Efficiency (%) |
|---|---|---|---|
| Ferric Chloride (FeCl₃) | 6 | 400 | 97.261 |
| Aluminum Chloride (AlCl₃) | 7 | 400 | 94.466 |
Utilization of Natural Coagulants (e.g., Okra Pods) and Sustainability Considerations
In the quest for more sustainable and environmentally benign water treatment solutions, natural coagulants have emerged as a promising alternative to conventional chemical coagulants. Okra pods (Abelmoschus esculentus L.), in particular, have been investigated for their efficacy in removing this compound. Research has shown that okra pods can achieve a significant dye removal efficiency of 92.572%. The optimal conditions for this natural coagulant were found to be a pH of 6, a dosage of 200 mg/L, an initial dye concentration of 80 mg/L, a mixing speed of 150 rpm, and a settling time of 70 minutes.
The use of natural coagulants like okra pods presents several sustainability advantages. They are generally low-cost, readily available, and biodegradable. Unlike their chemical counterparts, they are considered non-polluting and produce a significantly smaller volume of sludge, which is also biodegradable. These characteristics make natural coagulants an attractive option for textile effluent treatment, aligning with green chemistry principles and contributing to a circular economy by utilizing agricultural by-products.
Sludge Production and Management in Coagulation-Flocculation
A significant drawback of the coagulation-flocculation process is the generation of sludge, the disposal of which poses an environmental and economic challenge. kuleuven.becore.ac.uk The volume of sludge produced is highly dependent on the type and dosage of the coagulant used. core.ac.uk
In the treatment of this compound, substantial differences in sludge production have been observed between chemical and natural coagulants. Under optimal conditions, treatment with ferric chloride produced the highest sludge volume at 33 mL/L. Aluminum chloride generated a lesser but still significant volume of 20 mL/L. In stark contrast, the use of okra pods as a coagulant resulted in a minimal sludge volume of only 3 mL/L. This drastic reduction in sludge volume is a key advantage of using natural coagulants, mitigating the challenges and costs associated with sludge handling, treatment, and disposal.
| Coagulant | Sludge Volume (mL/L) |
|---|---|
| Ferric Chloride (FeCl₃) | 33 |
| Aluminum Chloride (AlCl₃) | 20 |
| Okra Pods | 3 |
Oxidation Processes (e.g., Photo-Fenton)
Advanced Oxidation Processes (AOPs) represent another category of treatment for recalcitrant compounds like this compound. The photo-Fenton process, which involves hydrogen peroxide (H₂O₂) and iron salts under UV light, is one such AOP. This process generates highly reactive hydroxyl radicals (•OH) that can degrade complex organic molecules.
Studies on the photo-Fenton treatment of this compound have shown that while the process is effective for decolorization, it can lead to the formation of degradation by-products that may be more toxic than the parent dye molecule. This highlights the critical importance of assessing the toxicity of the effluent even after color removal to ensure a comprehensive and safe treatment. Another study on photocatalytic degradation using a ferrihydrite-modified diatomite with titanium dioxide (TiO₂) under UV light achieved a 97% color removal of this compound at a pH of 4. This indicates that AOPs hold potential but require careful management to avoid the generation of harmful intermediates.
Comparative Analysis of Remediation Efficiencies and Cost-Benefit Implications
When comparing remediation strategies for this compound, a multi-faceted analysis of efficiency, cost, and environmental impact is necessary.
Efficiency: Chemical coagulation with ferric chloride provides the highest removal efficiency (97.261%), closely followed by aluminum chloride (94.466%) and okra pods (92.572%). Photocatalytic oxidation also demonstrates high efficiency in color removal (97%). However, efficiency should not be the sole metric; the potential for AOPs to create more toxic by-products is a significant concern.
Cost-Benefit: While chemical coagulants are highly effective, they are associated with higher costs related to the chemicals themselves and, crucially, the management of the large volumes of sludge they produce. core.ac.uk Natural coagulants, such as okra pods, present a highly favorable cost-benefit profile. They are inexpensive, require a lower dosage compared to the chemical coagulants tested (200 mg/L vs. 400 mg/L), and drastically reduce sludge production by up to 90% compared to ferric chloride. This reduction in sludge translates to significant savings in disposal costs and reduced environmental liability.
Advanced oxidation processes like photo-Fenton can be effective but are generally more expensive due to energy consumption (UV lamps) and chemical reagents. core.ac.uk The potential need for subsequent treatment to remove toxic by-products could further increase costs.
Analytical Methodologies for Vat Green 3 Characterization and Monitoring
Spectroscopic Techniques for Identification and Quantificationsdc.org.ukechemi.comtsijournals.comresearchcommons.orgepa.gov
Spectroscopic methods are instrumental in the study of Vat Green 3, providing insights into its molecular structure, concentration, and the chemical changes it undergoes during degradation processes. These techniques are based on the interaction of the dye molecules with electromagnetic radiation.
UV-Vis Spectroscopy in Degradation Studiestsijournals.comresearchcommons.org
UV-Visible (UV-Vis) spectroscopy is a key technique for monitoring the photocatalytic degradation of this compound. By measuring the absorbance of the dye solution at its maximum absorption wavelength (λmax), which for this compound is 630 nm, the concentration of the dye can be determined over time. A decrease in the absorbance at this wavelength indicates the degradation of the dye.
In a typical degradation study, the concentration of this compound is monitored spectrophotometrically under UV or simulated sunlight irradiation. The degradation efficiency can be calculated by comparing the initial and final concentrations of the dye. Studies have shown that factors such as pH, catalyst dosage, and initial dye concentration significantly influence the degradation rate of vat dyes. For instance, the photocatalytic degradation of Vat Green 1 was monitored by observing the change in its maximum absorbance at 623 nm. Similarly, the degradation of Vat Red 13 was confirmed by UV-Visible spectral studies, which showed a decrease in absorbance at 540 nm.
Table 1: UV-Vis Spectroscopy Data for Vat Dye Degradation
| Dye | λmax (nm) | Application in Degradation Studies |
| This compound | 630 | Monitoring photocatalytic degradation by measuring absorbance changes. |
| Vat Green 1 | 623 | Monitoring photodegradation rates under various irradiation sources. |
| Vat Red 13 | 540 | Confirming degradation by observing the decrease in absorbance. |
Fourier Transform Infrared (FT-IR) Analysis of Degradation Productstsijournals.com
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule and for tracking the changes in chemical structure during degradation. In the context of this compound, FT-IR analysis can confirm the breakdown of the dye by showing the disappearance of characteristic peaks and the appearance of new peaks corresponding to degradation products.
For example, in the study of the degradation of Vat Green 1, FT-IR spectra taken before and after electrolysis showed significant changes. The disappearance of peaks associated with the dye's original structure and the emergence of new bands indicated the formation of intermediate molecules and final degradation products. Similarly, the photocatalytic degradation of Vat Red 13 was confirmed by FT-IR studies, which provided evidence of the breakdown of the dye's molecular structure. The analysis of raw diatomite, a material used in photocatalysis, also utilizes FT-IR to identify surface functional groups like siloxane (Si-O-Si) and hydroxyl (O-H) groups that are crucial for the degradation process.
Raman Spectroscopy for Dye Identificationwalisongo.ac.id
Raman spectroscopy is a non-destructive technique that provides detailed information about the molecular vibrations of a substance, making it highly effective for pigment and dye identification. It can be used to analyze samples in situ without the need for extensive preparation. This technique is particularly valuable for identifying organic colorants.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationresearchcommons.org
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules. It provides information on the connectivity and chemical environment of atoms within a molecule. While specific NMR studies on this compound were not detailed in the provided search results, the application of NMR in analyzing similar complex organic dyes is well-established.
For instance, NMR has been used to analyze dye samples and their separated components to confirm their structure. In the study of the AAA+ unfoldase VAT, a combination of cryo-EM and solution NMR was used to investigate its structure and dynamics, highlighting the power of NMR in understanding complex molecular systems. pnas.org For a molecule like this compound, ¹H and ¹³C NMR would be essential to confirm its complex polycyclic aromatic structure and to identify any impurities or degradation products by comparing the spectra with that of a known standard.
Chromatographic Separation Techniques for Purity and Metabolite Analysisechemi.comepa.govwalisongo.ac.id
Chromatographic techniques are fundamental for separating the components of a mixture, making them indispensable for assessing the purity of this compound and for analyzing the metabolites formed during its degradation. These methods separate compounds based on their differential distribution between a stationary phase and a mobile phase.
Thin-Layer Chromatography (TLC) for Dye Identification and Separationechemi.comwalisongo.ac.id
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive method used for the identification and separation of dyes. It is often used to monitor the progress of chemical reactions and to assess the purity of a compound. In the analysis of vat dyes, TLC can be used to separate different dyes from a mixture and to identify individual components.
The separation of vat dyes, including this compound, has been successfully achieved using TLC on silica (B1680970) gel plates with non-reducing eluents at elevated temperatures (100 or 120°C). This method provides fast, reproducible, and easily controlled chromatograms. The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter used for identification. The Rf values for a set of vat dyes, including this compound, have been determined using various eluent systems, demonstrating the effectiveness of TLC for their separation. Reversed-phase TLC has also been explored, though with limited benefit for this class of dyes.
Table 2: Thin-Layer Chromatography (TLC) Systems for Vat Dye Separation
| Stationary Phase | Eluent System | Temperature (°C) | Application | Reference |
| Silica Gel | Non-reducing eluents (e.g., mixtures of polar and non-polar solvents) | 100 or 120 | Good migration and resolution of 21 vat dyes, including this compound. | |
| Reversed-Phase | Mixtures of water and methanol (B129727) or acrylonitrile | Not specified | Separation of polar, water-soluble dyes. |
Gas Chromatography-Mass Spectrometry (GC/MS) for Complex Mixtures
Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique for the analysis of complex mixtures, though its application to vat dyes like this compound presents challenges due to their low volatility and thermal instability. researchgate.net Direct analysis is often not feasible, necessitating a derivatization step to convert the non-volatile dye molecules into more volatile compounds suitable for GC analysis. researchgate.net This process typically involves chemical modification of polar functional groups. researchgate.net
For instance, a common approach involves a derivatizing agent that breaks the bonds between the dye and any substrate, simultaneously converting the dye into a form amenable to GC/MS analysis. researchgate.net Once derivatized, the sample is introduced into the gas chromatograph, where its components are separated based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, which provides detailed structural information by fragmenting the molecules and analyzing the resulting mass-to-charge ratios. This allows for the identification of the dye itself, as well as any impurities, byproducts from synthesis, or degradation products. researchgate.net
While GC/MS is more labor-intensive for dyes compared to other techniques due to the required sample preparation, its high sensitivity and specificity make it invaluable for detailed characterization. researchgate.net
Table 1: Illustrative GC/MS Operational Parameters for Derivatized Dye Analysis
| Parameter | Typical Setting | Purpose |
| Injector Temperature | 280 °C | Ensures rapid volatilization of the derivatized sample. |
| Carrier Gas | Helium | An inert gas that carries the sample through the column. |
| Flow Rate | 1.0 mL/min | Controls the speed at which the sample moves through the column, affecting separation. |
| Column Type | DB-17ms or similar | A capillary column with a specific stationary phase to separate components. |
| Oven Program | Initial hold at 50°C, ramp to 300°C | A programmed temperature gradient to elute compounds with different boiling points. |
| MS Ion Source Temp. | 230 °C | The temperature at which molecules are ionized before mass analysis. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard method for creating ions for mass spectrometry. |
| Detection Mode | Scan (m/z 50–500) and/or SIM | Scan mode provides a full spectrum, while Selected Ion Monitoring (SIM) offers higher sensitivity for specific target compounds. |
This table presents a generalized set of parameters. Actual conditions may vary based on the specific derivative and analytical goals.
High-Performance Liquid Chromatography (HPLC) with Various Detectors
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of dyes, including vat dyes, as it can handle compounds that are not easily volatilized. researchgate.net HPLC separates components of a mixture in a liquid mobile phase that is pumped through a column packed with a solid stationary phase. It is widely considered one of the most reliable methods for dye identification, even with degraded samples or trace amounts. researchgate.net
For vat dyes like this compound, which are insoluble in their pigment form, analysis often requires their reduction to the water-soluble leuco form. This can be achieved by adding a reducing agent like sodium dithionite (B78146) to the mobile phase or the sample solution.
A variety of detectors can be coupled with HPLC to analyze the separated components:
UV-Visible/Diode Array Detector (DAD): This is the most common detector for dye analysis. It measures the absorbance of light from the ultraviolet to the visible range, providing a spectrum for each separated component that can be used for identification.
Mass Spectrometry (MS): HPLC-MS combines the separation power of HPLC with the identification capabilities of mass spectrometry, offering high sensitivity and specificity for structural elucidation. This is particularly useful for identifying unknown impurities or degradation products.
Fluorescence Detector: This detector is highly sensitive and selective for compounds that fluoresce, although its applicability depends on the specific properties of the dye being analyzed.
Table 2: Example HPLC Method for Vat Dye Analysis
| Parameter | Condition |
| Column | Newcrom R1 (Reverse Phase) |
| Mobile Phase | Acetonitrile (MeCN) and water with a phosphoric acid modifier |
| Detection | UV-Visible or Mass Spectrometry (MS) |
| Application Note | For MS compatibility, the phosphoric acid modifier is typically replaced with formic acid. |
This is a simplified example; gradient elution programs, where the mobile phase composition is changed during the run, are common for complex separations.
Advanced Microscopy for Material Characterization (e.g., Atomic Force Microscopy - AFM)
Beyond chromatographic techniques that identify chemical composition, advanced microscopy methods like Atomic Force Microscopy (AFM) are used to characterize the physical and material properties of dyes at the nanoscale. AFM does not require staining or labeling and can operate in various environments, including liquid, making it a powerful tool for studying materials in conditions that can mimic their application environment.
AFM uses a sharp tip on a flexible cantilever to scan the surface of a sample, generating a high-resolution, three-dimensional topographical image. This allows for the characterization of:
Surface Morphology: Visualizing the shape and size of dye particles.
Surface Roughness: Quantifying the texture of a dyed surface or dye aggregates.
Mechanical Properties: Force-versus-distance curves can provide information on local properties like elasticity and adhesion.
For this compound, AFM can be used to study the dispersion of pigment particles, the surface structure of dyed fibers, and the formation of dye aggregates. This information is crucial for understanding how the dye interacts with substrates and for optimizing dyeing processes. The technique provides a unique opportunity to study the structural and physical characteristics of dye molecules and their assemblies.
Development of Standardized Analytical Protocols for Vat Dyes
The development of standardized analytical protocols is critical for ensuring the quality, consistency, and reproducibility of results in the analysis of vat dyes like this compound. fibre2fashion.com Standardization encompasses a range of testing parameters, including chemical and physical characteristics, to allow for meaningful comparisons against internal or external standards. fibre2fashion.com
Standardized methods are essential for:
Quality Control: Manufacturers rely on standardized tests to ensure their products meet specifications for purity, strength, and physical form. fibre2fashion.com
Comparative Analysis: Researchers and industrial users need consistent methods to compare different batches of dye or to evaluate the performance of different dyeing processes.
Regulatory Compliance: Standardized protocols are necessary for testing against regulatory limits for certain impurities or environmental discharge.
Various organizations contribute to the development of these standards. The process involves defining specific procedures for sample preparation, the analytical technique to be used (e.g., HPLC, spectrophotometry), and the parameters for the analysis. fibre2fashion.com For vat dyes, specific tests like the "speck test" are used to evaluate dispersion quality for continuous applications. fibre2fashion.com Chromatographic techniques like HPLC and Thin-Layer Chromatography (TLC) are central to the identification and separation of dye components as part of these standardized evaluations. fibre2fashion.com The ultimate goal is to establish robust and reliable methods that can be applied universally for the characterization of vat dyes.
Theoretical and Computational Studies of Vat Green 3
Quantum Chemical Calculations for Electronic Structure and Photophysical Properties
Quantum chemical calculations are fundamental to predicting the electronic behavior of complex molecules such as polycyclic aromatic dyes. These calculations solve approximations of the Schrödinger equation to determine properties like molecular orbital energies, electron density distribution, and transition energies, which are directly related to the color and light-fastness of the dye.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of large organic molecules due to its balance of accuracy and computational cost. researchgate.net For polycyclic aromatic hydrocarbons and their derivatives, DFT calculations can accurately predict molecular geometries and electronic structures. beilstein-journals.org In the context of Vat Green 3, which belongs to the violanthrone (B7798473) class of dyes, DFT is employed to model its ground state geometry, electronic distribution, and the energies of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). beilstein-journals.org
The HOMO-LUMO energy gap is a critical parameter as it relates directly to the energy required to excite an electron, which governs the absorption wavelength and thus the color of the dye. Studies on similar violanthrone structures demonstrate that DFT, often using functionals like B3LYP with basis sets such as 6-311G, can be used to optimize molecular geometries and calculate these key electronic parameters. beilstein-journals.org This theoretical approach helps in understanding the relationship between the dye's complex fused-ring structure and its characteristic green color.
Table 1: Representative Data from DFT Calculations on Related Polycyclic Dyes
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | Varies (e.g., -5 to -6 eV) | Relates to electron-donating ability |
| LUMO Energy | Varies (e.g., -2 to -3 eV) | Relates to electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | Varies (e.g., 2-3 eV) | Correlates with the main absorption wavelength (color) |
| Dipole Moment | Varies | Indicates polarity and influences solubility and interactions |
Note: The values are illustrative and based on general findings for polycyclic aromatic dyes and violanthrones, as specific public data for this compound is limited. The HOMO-LUMO gap is inversely related to the wavelength of maximum absorption (λmax).
Ab initio (from first principles) methods are another class of quantum chemical calculations that solve the Schrödinger equation without using empirical parameters. Methods like Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory, MP2) provide a high level of theory. While computationally more intensive than DFT, ab initio methods are valuable for benchmarking results and for systems where DFT might be less reliable. For predicting crystal structures and understanding intermolecular forces in dye aggregates, ab initio approaches can be particularly insightful. In the study of large dyes like this compound, these methods can be used to refine geometries and calculate electronic properties with high accuracy, often in combination with DFT for a more comprehensive analysis.
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating the electronic absorption spectra (UV-Vis) of complex molecules like this compound. By calculating the vertical excitation energies from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption.
For similar polycyclic vat dyes, TD-DFT calculations have successfully modeled their absorption and emission spectra. For instance, studies on vat orange dyes show that TD-DFT can predict the main absorption bands and even subtle vibronic peak patterns. These simulations also allow for the calculation of the Stokes shift—the difference between the absorption and emission maxima—which is a key photophysical parameter. Such computational studies are vital for understanding how structural modifications would alter a dye's color and fluorescence properties.
Ab Initio Methods in Molecular Modeling
Molecular Dynamics Simulations and Reaction Mechanism Elucidation
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of particles, MD provides detailed information on the conformational dynamics, solvent effects, and transport properties. For a dye like this compound, MD simulations can model its behavior in solution, its aggregation tendencies, and its interaction with other molecules. While specific MD studies on this compound are not widely published, simulations on related large polycyclic aromatic compounds like violanthrone have been used to investigate their aggregation behavior in different solvents. This is crucial for understanding the dyeing process, where dye aggregation in the liquor can affect the final color yield and levelness.
Computational Approaches to Understand Dye-Substrate Interactions
The affinity of a vat dye for a textile fiber, such as cotton (cellulose), is governed by a complex interplay of intermolecular forces. Computational modeling is essential for dissecting these interactions. Vat dyes, in their reduced leuco form, bind to cellulosic fibers through mechanisms like hydrogen bonding and van der Waals forces.
Computational methods such as Comparative Molecular Surface Analysis (CoMSA) and Quantitative Structure-Activity Relationship (QSAR) modeling have been applied to other dye classes like azo and anthraquinone (B42736) dyes to understand and predict their affinity for fibers. These models have shown that for dye-cellulose interactions, electrostatic potential distribution across the molecular surface is a key determinant of binding affinity, more so than specific steric "lock-and-key" fits. The planar structure of vat dyes like this compound is believed to facilitate close alignment with cellulose (B213188) polymer chains, maximizing these surface interactions. MD simulations can also be used to model the diffusion and binding of a dye molecule within the porous structure of a fiber, providing a dynamic picture of the dyeing process.
Prediction of Environmental Fate and Degradation Pathways
Computational tools are increasingly used to predict the environmental persistence and breakdown of chemical compounds. The complex and stable polycyclic aromatic structure of this compound suggests it is resistant to degradation.
Integration of Computational Chemistry with Green Chemistry for Sustainable Design
The convergence of computational chemistry and the principles of green chemistry offers a powerful paradigm for the sustainable design of chemical products and processes. This synergy is particularly relevant for the synthesis and application of complex molecules like this compound (C.I. 69500), an anthraquinone-based vat dye. Green chemistry focuses on the design of products and processes that minimize the use and generation of hazardous substances. Computational chemistry provides the tools to predict molecular properties and reaction outcomes in silico, thereby guiding the development of greener and more sustainable chemical technologies before significant resources are invested in experimental synthesis.
The core of this integrated approach lies in using theoretical models to proactively address the 12 Principles of Green Chemistry. For a dye like this compound, this involves several key areas:
Less Hazardous Chemical Synthesis: Traditional synthesis routes for vat dyes can involve hazardous reagents and solvents. Computational chemistry can model alternative reaction pathways, helping to identify routes that use less toxic precursors and generate benign by-products. This aligns with the green chemistry goal of designing syntheses where substances used and generated possess minimal toxicity.
Designing Safer Chemicals: Computational methods, particularly Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) models, can predict the toxicological and ecotoxicological profiles of a molecule before it is synthesized. For instance, the potential for a this compound derivative to be a mutagen or to bioaccumulate can be estimated. This allows chemists to modify the molecular structure digitally to reduce its potential harm while preserving its desired function (i.e., color and fastness).
Energy Efficiency: Chemical reactions are often performed at elevated temperatures and pressures, consuming significant energy. Computational modeling can identify catalytic cycles or reaction coordinates that proceed under milder, ambient conditions, thus minimizing the environmental and economic impact associated with energy consumption. For example, DFT calculations can be used to design a more efficient catalyst for the cyclization step in the synthesis of this compound.
Waste Prevention and Atom Economy: Computational tools can calculate the theoretical yield and atom economy of different potential synthetic routes. By simulating the reaction, chemists can select the pathway that maximizes the incorporation of reactant atoms into the final product, thereby preventing waste at the design stage.
The application of these computational strategies enables a "Safe and Sustainable by Design" (SSbD) approach to chemical manufacturing. Instead of assessing the environmental impact of a product like this compound after it has been produced and used, the SSbD concept integrates safety and sustainability considerations from the very beginning of the design process.
The table below illustrates how computational chemistry can guide the sustainable redesign of a molecule like this compound.
| Design Parameter | Computational Method | Application to Sustainable Dye Design (Hypothetical Example) |
|---|---|---|
| Toxicity Prediction | QSAR, Molecular Docking | Model the interaction of this compound with key biological receptors to predict potential for mutagenicity or endocrine disruption. Design derivatives with modified functional groups that show lower binding affinity to these receptors. |
| Biodegradability | QSAR, Reactivity Modeling | Predict the susceptibility of the dye molecule to microbial degradation. Introduce specific chemical functionalities via computational design that are known to be targets for environmental microbes, enhancing biodegradability without compromising color. |
| Synthesis Efficiency | DFT, Reaction Pathway Modeling | Model the existing synthesis of this compound to identify rate-limiting steps and high-energy intermediates. Design a new pathway using a computationally-derived catalyst that lowers the activation energy and allows for higher atom economy. |
| Color & Performance | TD-DFT, Molecular Dynamics | Ensure that any structural modifications made for safety or sustainability do not negatively impact the dye's performance. Calculate the UV-Vis spectrum (color) and simulate the dye's interaction with a cotton fiber surface to predict fastness properties. |
By leveraging these predictive capabilities, the chemical industry can move towards a more sustainable model, reducing the environmental footprint of widely used products like this compound. This integration of computational and green chemistry is crucial for innovating materials that are not only effective but also environmentally benign throughout their entire lifecycle.
Future Research Directions and Challenges
Development of Novel Vat Green 3 Derivatives with Tailored Properties
The synthesis of new derivatives of this compound is a primary focus for improving its application and performance characteristics. Research is being directed towards creating derivatives with enhanced solubility, which would simplify the dyeing process and reduce the need for harsh reducing agents. Another key area is the development of derivatives with improved lightfastness and washfastness, ensuring the longevity of the dyed textiles. Furthermore, researchers are exploring the creation of derivatives with specific color variations to broaden the application palette of this compound. The modification of the dye's molecular structure could also lead to derivatives with lower environmental toxicity.
Integration of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the research and application of this compound. These technologies can be employed to predict the properties of novel derivatives, accelerating the design process and reducing the need for extensive experimental work. In the dyeing process itself, AI and ML can optimize parameters such as temperature, pH, and dye concentration to improve efficiency, reduce waste, and ensure consistent color quality. Machine learning models can also be trained to predict and prevent common dyeing defects, further minimizing rework and resource consumption. By analyzing vast datasets, AI can help in understanding the complex interactions between the dye, fabric, and dyeing auxiliaries, leading to more sustainable and efficient processes.
Addressing Microplastic Pollution from Dyeing Processes
The textile industry is a significant contributor to microplastic pollution, with dyeing processes releasing microfibers into wastewater. Research is needed to understand the extent to which the this compound dyeing process contributes to this problem and to develop effective mitigation strategies. This includes investigating the influence of dyeing parameters on microfiber release and exploring advanced wastewater treatment technologies to capture these particles before they enter the environment. Additionally, developing dye formulations that minimize fiber shedding during both the dyeing process and the lifetime of the textile is a critical area of future research.
Synergistic Approaches for Enhanced Environmental Remediation
The treatment of wastewater containing this compound and other dyes is a significant environmental challenge. Future research is focused on developing synergistic remediation approaches that combine different technologies for more effective and efficient removal of the dye. This includes combining physical methods like coagulation and flocculation with biological treatments. For instance, studies have shown the potential of using natural coagulants in conjunction with chemical ones to remove this compound. Another promising area is the use of photocatalytic degradation, where a catalyst like titanium dioxide is used with UV light to break down the dye molecules. Investigating the combination of these methods can lead to more robust and environmentally friendly solutions for treating dye-laden effluents.
Exploration of New Catalytic Systems for this compound Transformations
The transformation of this compound, both in its application and degradation, can be significantly improved through the development of new catalytic systems. In the dyeing process, catalysts can facilitate a more efficient and environmentally friendly reduction of the dye to its soluble leuco form. This could reduce the reliance on traditional, often harsh, reducing agents. For environmental remediation, novel catalysts are being explored for the breakdown of this compound into less harmful compounds. This includes the use of photocatalysts and biocatalysts, such as enzymes from microorganisms, which can offer a greener alternative to conventional chemical treatments.
Q & A
Q. What are the optimal synthetic conditions for Vat Green 3, and how do variations in reaction parameters influence yield?
Methodological Answer: To determine optimal synthesis conditions, design a factorial experiment varying temperature (100–160°C), solvent polarity (e.g., DMF vs. aqueous media), and catalyst type (e.g., Na₂S vs. thiourea dioxide). Use HPLC to quantify yield and UV-Vis spectroscopy to assess purity. Statistical tools like ANOVA can identify significant factors. Prioritize reproducibility by conducting triplicate trials .
Q. How can this compound be characterized structurally, and what spectroscopic techniques are most reliable for confirming its purity?
Methodological Answer: Combine FT-IR (to identify functional groups like carbonyl and aromatic rings), NMR (¹³C and ¹H for structural elucidation), and mass spectrometry (for molecular weight validation). Compare results with literature databases to confirm purity. For trace impurities, use GC-MS with a polar capillary column .
Q. What are the key physicochemical properties (e.g., solubility, thermal stability) of this compound, and how should they be measured experimentally?
Methodological Answer:
- Solubility : Perform gravimetric analysis in solvents (water, ethanol, DMSO) at 25°C and 60°C.
- Thermal Stability : Use TGA/DSC to monitor decomposition temperatures under nitrogen atmosphere.
- pH Sensitivity : Conduct spectrophotometric scans (300–800 nm) across pH 2–12 to identify stability thresholds .
Q. How does this compound interact with common textile substrates, and what dyeing protocols maximize colorfastness?
Methodological Answer: Apply standardized dyeing procedures (e.g., ISO 105-C06) on cotton, wool, and polyester. Test colorfastness via accelerated washing (using SDC detergents) and light exposure (Xenon-arc lamp, ISO 105-B02). Quantify fading with colorimetric CIELAB values before/after testing .
Q. What are the environmental impacts of this compound degradation byproducts, and how can they be analyzed?
Methodological Answer: Simulate degradation via UV irradiation or enzymatic treatment. Use LC-MS to identify byproducts and assess toxicity via Daphnia magna bioassays. Compare results against EPA guidelines for aquatic pollutants .
Advanced Research Questions
Q. What mechanistic pathways govern the redox behavior of this compound during dyeing, and how can electrochemical methods elucidate these?
Methodological Answer: Employ cyclic voltammetry to study reduction/oxidation potentials in buffered solutions. Correlate electrochemical data with in situ UV-Vis spectroscopy to track leuco-form formation. Computational modeling (DFT) can validate proposed mechanisms .
Q. How do supramolecular interactions between this compound and cellulose fibers influence dye uptake kinetics?
Methodological Answer: Use quartz crystal microbalance (QCM) to monitor real-time adsorption on cellulose-coated sensors. Pair with AFM to visualize molecular arrangement. Kinetic models (e.g., pseudo-second-order) can quantify diffusion rates .
Q. Can this compound be functionalized to enhance photostability, and what synthetic strategies are viable?
Methodological Answer: Introduce electron-donating substituents (e.g., -OCH₃) via nucleophilic aromatic substitution. Assess photostability via accelerated aging tests (ISO 4892-2) and compare degradation rates using Arrhenius plots. EPR spectroscopy can detect free radical formation under UV exposure .
Q. What are the contradictions in reported spectral data for this compound, and how can systematic reanalysis resolve them?
Methodological Answer: Compile historical spectral data (e.g., IR peaks from 1980–2025) into a meta-analysis. Replicate disputed experiments under controlled conditions (e.g., anhydrous vs. hydrated samples). Use multivariate analysis (PCA) to identify outlier datasets and propose standardized protocols .
Q. How does this compound behave under nanoconfinement, and what implications does this have for advanced material applications?
Methodological Answer: Encapsulate this compound in mesoporous silica or MOFs. Monitor structural changes via XRD and BET surface area analysis. Evaluate photocatalytic activity using methylene blue degradation assays under visible light .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
